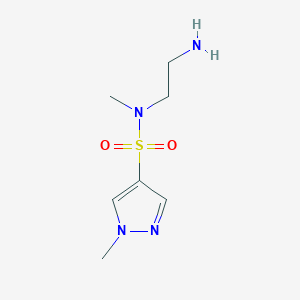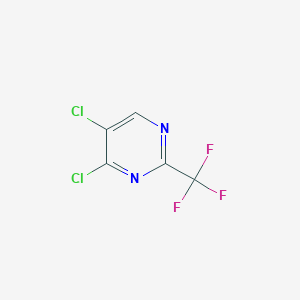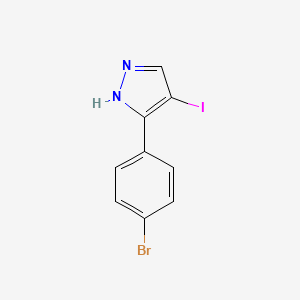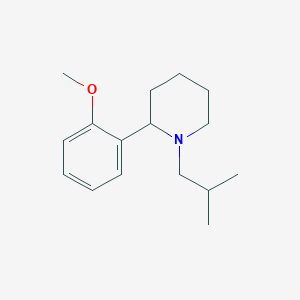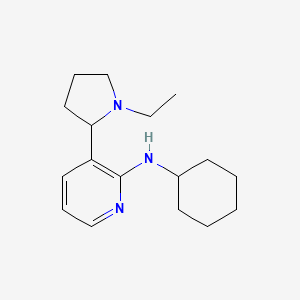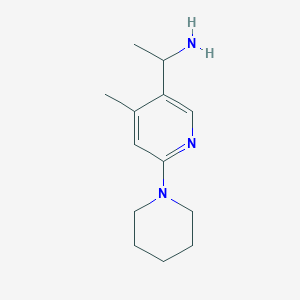
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with cyclopentylamine and a sulfonating agent such as chlorosulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require a catalyst such as a base (e.g., triethylamine) and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. Additionally, the thiazole ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylthiazole: Lacks the sulfonamide group but shares the thiazole core structure.
N-Cyclopentyl-4-methylthiazole-5-sulfonamide: Similar structure but without the amino group.
2-Amino-N-cyclopentylthiazole: Similar structure but lacks the methyl and sulfonamide groups.
Uniqueness
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is unique due to the combination of the thiazole ring, cyclopentyl group, and sulfonamide moiety. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the sulfonamide group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C9H15N3O2S2 |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
2-amino-N-cyclopentyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S2/c1-6-8(15-9(10)11-6)16(13,14)12-7-4-2-3-5-7/h7,12H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
RGJHJRBOHQGWDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
